N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, an alkyne, and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis . This reaction is carried out under mild conditions, ensuring the ester group remains unaffected and preventing alkyne/allene rearrangement.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the aromatic ring’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used as reagents and conditions for oxidative formylation.
Substitution: Typical reagents include halogens and other electrophiles, with reactions often carried out in polar solvents.
Major Products
The major products formed from these reactions include formamides and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a synthon in organic synthesis, particularly in Sonogashira cross-coupling reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The alkyne group may also participate in covalent bonding with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds share the alkyne and aromatic features but lack the sulfonamide group.
Indole derivatives: These compounds have similar aromatic structures and are known for their diverse biological activities.
Uniqueness
N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide is unique due to its combination of an alkyne, sulfonamide, and aromatic ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-2-methyl-5-(prop-2-ynylamino)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-5-10-15-13-9-8-12(4)14(11-13)19(17,18)16(6-2)7-3/h1,8-9,11,15H,6-7,10H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKAPUDNMSRFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NCC#C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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